molecular formula C13H20N2 B070225 N-(pyridin-3-ylmethyl)cycloheptanamine CAS No. 179055-42-6

N-(pyridin-3-ylmethyl)cycloheptanamine

Cat. No. B070225
M. Wt: 204.31 g/mol
InChI Key: FTRVXHDWFVARHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(pyridin-3-ylmethyl)cycloheptanamine and related compounds involves complex reactions where cyclohexylamine reacts with specific aldehydes, leading to products through nucleophilic substitution or condensation followed by hydrolysis, depending on the substituents involved. These processes illustrate the compound's versatile reactivity and the influence of substituents on the reaction pathways (Orrego Hernandez et al., 2015).

Molecular Structure Analysis

The molecular structures of isomeric compounds related to N-(pyridin-3-ylmethyl)cycloheptanamine show effective conformations between the pyridine rings and the bridging cyclohexane rings, dominated by C–H⋯N pyridine interactions. These interactions lead to the formation of linear chains, three-dimensional networks, or layer structures, depending on the specific isomers, indicating the structural flexibility and the significant role of intermolecular interactions in determining the crystal packing (Lai, Mohr, & Tiekink, 2006).

Chemical Reactions and Properties

N-(pyridin-3-ylmethyl)cycloheptanamine undergoes various chemical reactions, including cycloadditions and nucleophilic substitutions, leading to diverse products with potential applications in optical materials due to their luminescent properties. These reactions are influenced by positional isomerism of the ligands, demonstrating the compound's chemical versatility (Cheng et al., 2013).

Physical Properties Analysis

The analysis of physical properties, such as crystal packing, intermolecular interactions, and hydrogen bonding, reveals the impact of these factors on the stability and structure of N-(pyridin-3-ylmethyl)cycloheptanamine derivatives. These properties are crucial for understanding the compound's behavior in different environments and its potential for further chemical modifications (Nisar et al., 2011).

Chemical Properties Analysis

The chemical properties of N-(pyridin-3-ylmethyl)cycloheptanamine derivatives, such as reactivity towards specific reagents, potential for forming hydrogen bonds, and participation in cycloaddition reactions, underline the compound's utility in synthesizing structurally diverse and functionally rich molecules. These properties are pivotal for exploring new chemical spaces and developing novel compounds with desired biological or physical characteristics (Jayarajan et al., 2019).

Scientific Research Applications

Chemical and Catalytic Applications

Pyridine derivatives, including N-(pyridin-3-ylmethyl)cycloheptanamine, are notable for their versatility in organic synthesis and catalysis. They serve as key intermediates and ligands in the formation of metal complexes, which are essential for asymmetric catalysis and synthesis. The heterocyclic N-oxide motif, closely related to pyridine structures, has shown significant promise in drug development and various catalytic processes due to its ability to participate in metal complex formation and act as a catalyst in organic reactions (Li et al., 2019).

Medicinal Applications

Pyridine derivatives exhibit a broad spectrum of biological activities, making them key subjects in medicinal chemistry for the development of new therapeutic agents. They have been found to possess antifungal, antibacterial, antioxidant, analgesic, antiparkinsonian, and anticancer properties. Specifically, pyridine-based compounds have been evaluated for their potential as chemosensors in analytical chemistry, demonstrating high efficacy in the detection of various ions and species, which is crucial for environmental, agricultural, and biological applications (Abu-Taweel et al., 2022).

Furthermore, pyridine scaffolds have shown promise in the development of antiviral agents. Derivatives of pyridine have been classified based on their structure and evaluated for their antiviral activities against several viruses, including HIV, HCV, HBV, RSV, and CMV. Their mode of action includes inhibition of viral enzymes, interference with viral DNA and RNA replication, and blocking of viral entry into cells, highlighting the potential of pyridine derivatives as antiviral agents (Alizadeh & Ebrahimzadeh, 2021).

Agrochemical Applications

In addition to their medical and catalytic applications, pyridine-based compounds have been explored for their use in agrochemicals. They play a crucial role as pesticides, including fungicides, insecticides, and herbicides. The intermediate derivatization methods used in the discovery of pyridine-based agrochemicals have enhanced the efficiency of discovering novel compounds in this field. This approach aims to meet the changing market requirements and address the challenges of developing effective agrochemicals to protect crops and ensure food security (Guan et al., 2016).

Future Directions

Future research could focus on the synthesis and evaluation of “N-(pyridin-3-ylmethyl)cycloheptanamine” and similar compounds for potential therapeutic applications .

properties

IUPAC Name

N-(pyridin-3-ylmethyl)cycloheptanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-4-8-13(7-3-1)15-11-12-6-5-9-14-10-12/h5-6,9-10,13,15H,1-4,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRVXHDWFVARHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405963
Record name N-(pyridin-3-ylmethyl)cycloheptanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-3-ylmethyl)cycloheptanamine

CAS RN

179055-42-6
Record name N-(pyridin-3-ylmethyl)cycloheptanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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